molecular formula C13H10BrFZn B14893945 4-(3-Fluoro-4-methylphenyl)phenylZinc bromide

4-(3-Fluoro-4-methylphenyl)phenylZinc bromide

Cat. No.: B14893945
M. Wt: 330.5 g/mol
InChI Key: GMZZIPDDYTUEHM-UHFFFAOYSA-M
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Description

4-(3-Fluoro-4-methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylphenyl)phenylzinc bromide typically involves the reaction of 4-bromo-3-fluorotoluene with phenylzinc bromide in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which helps stabilize the organozinc compound. The process generally requires low temperatures to prevent decomposition and ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The compound is then purified through distillation or crystallization to achieve the desired concentration and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include halides, alkyl halides, and aryl halides.

    Conditions: These reactions typically require the presence of a palladium or nickel catalyst and are carried out under inert atmosphere conditions to prevent oxidation.

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and interactions.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methylphenyl)phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This process is facilitated by the presence of a catalyst, which helps in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
  • 4-(Trifluoromethyl)phenylzinc bromide

Uniqueness

4-(3-Fluoro-4-methylphenyl)phenylzinc bromide is unique due to the presence of both a fluorine and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of molecules where these functional groups are desired.

Properties

Molecular Formula

C13H10BrFZn

Molecular Weight

330.5 g/mol

IUPAC Name

bromozinc(1+);2-fluoro-1-methyl-4-phenylbenzene

InChI

InChI=1S/C13H10F.BrH.Zn/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

GMZZIPDDYTUEHM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=[C-]C=C2)F.[Zn+]Br

Origin of Product

United States

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